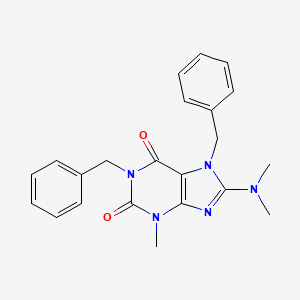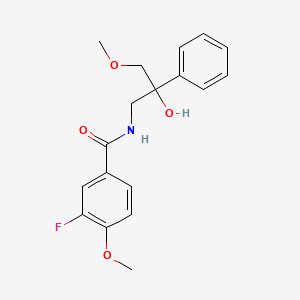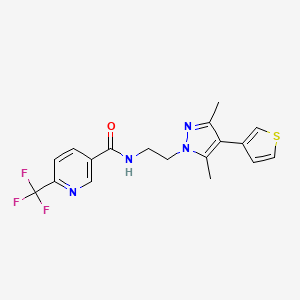
2-(4-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The compound contains a fluorophenoxy group, which is a phenol derivative where one of the hydrogen atoms is replaced by a fluorine atom and one of the hydroxyl hydrogen is replaced by a phenoxy group. It also contains a thiophenyl group, which is a sulfur-containing heterocyclic compound, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. As a complex organic compound, it likely has a relatively high molecular weight and may have specific interactions with other substances based on its functional groups.Aplicaciones Científicas De Investigación
Histamine H2 Receptor Antagonist with Gastroprotective Activity
Research on derivatives of N-[3-[3-(piperidinomethyl)phenoxyl]propyl]acetamide, which shares structural similarity with the specified compound, has demonstrated gastroprotective activities. These compounds, particularly those with a thioether function such as furfurylthio or furfurylsulfinyl, showed significant histamine H2 receptor antagonistic activity, gastric anti-secretory activity, and gastroprotective action. One potent compound identified was 2-Furfurylsulfinyl-N-[4-[4-(piperidinomethyl)-2-pyridyloxy]- (Z)-2-butenyl]acetamide, highlighting the importance of heteroaromatic rings and specific substituents for enhanced activity (Hirakawa et al., 1998).
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, was achieved using immobilized lipase as a catalyst. This process optimization study used various acyl donors and conditions to achieve high selectivity and efficiency, demonstrating the compound's potential application in the synthesis of biologically active molecules (Magadum & Yadav, 2018).
Antimicrobial Evaluation of Novel Imines and Thiazolidinones
Compounds synthesized from derivatives similar to the specified compound have been evaluated for their antimicrobial properties. For example, the creation of N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamide and its cyclization with thioglycolic acid yielded compounds with notable antibacterial and antifungal activities. This illustrates the potential of structurally related compounds in developing new antimicrobial agents (Fuloria et al., 2009).
Herbicidal Activity of Novel Derivatives
Synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides showed better herbicidal activities against dicotyledonous weeds. This suggests that compounds structurally related to the specified compound could have significant applications in agricultural chemistry, providing new tools for weed management (Wu et al., 2011).
Antibacterial Potentials of Acetamide Derivatives
Research involving the synthesis of acetamide derivatives bearing structural features similar to the specified compound has shown moderate antibacterial activity. These studies contribute to the understanding of how such compounds can be designed for enhanced antibacterial efficacy, potentially leading to the development of new antibiotics (Iqbal et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O2S/c20-16-3-5-17(6-4-16)24-14-19(23)21-9-12-22-10-7-15(8-11-22)18-2-1-13-25-18/h1-6,13,15H,7-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTCSPGFHSIIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CCNC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)

![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)
![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)
![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2746348.png)
![methyl 3-(2-methoxyethyl)-2-((1-methyl-1H-pyrazole-3-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2746349.png)
![5-Bromo-2-[[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2746350.png)
![3,9-dimethyl-1,7-dipropyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-di one](/img/structure/B2746352.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2746353.png)